D-Xylose

説明

Xylose is a monosaccharide of the aldopentose type consisted of five carbon atoms and an aldehyde functional group. Xylose is a sugar isolated from wood. This compound is a sugar widely used as a diabetic sweetener in food and beverage. Xylose has also been used as a diagnostic agent to observe malabsorption. Reduction of xylose by catalytic hydrogenation produces the common food additive sweetener substitute xylitol [DB11195]. The dextrorotary form of xylose, this compound, refers usually to the endogenously occurring form of the sugar in living things. The levorotary form, L-xylose, can refer to the form that is synthesized. Nevertheless, xylose by itself may not necessarily serve many purposes immediately - but its metabolism results in a variety of substrates that can serve important nutritional and biological purposes.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Malus, Elliottia paniculata, and other organisms with data available.

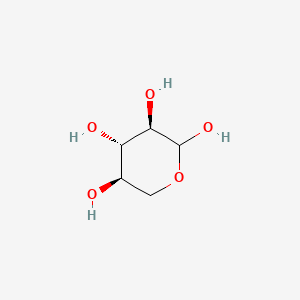

Xylose or wood sugar is an aldopentose - a monosaccharide containing five carbon atoms and an aldehyde functional group. It has chemical formula C5H10O5 and is 40% as sweet as sucrose. Xylose is found in the embryos of most edible plants. The polysaccharide xylan, which is closely associated with cellulose, consists practically entirely of this compound. Corncobs, cottonseed hulls, pecan shells, and straw contain considerable amounts of this sugar. Xylose is also found in mucopolysaccharides of connective tissue and sometimes in the urine. Xylose is the first sugar added to serine or threonine residues during proteoglycan type O-glycosylation. Therefore xylose is involved in the biosythetic pathways of most anionic polysaccharides such as heparan sulphate and chondroitin sulphate. In medicine, xylose is used to test for malabsorption by administering a xylose solution to the patient after fasting. If xylose is detected in the blood and/or urine within the next few hours, it has been absorbed by the intestines. Xylose is said to be one of eight sugars which are essential for human nutrition, the others being galactose, glucose, mannose, N-acetylglucosamine, N-acetylgalactosamine, fucose, and sialic acid. (Wikipedia).

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL |

Source

|

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 |

Source

|

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C |

Source

|

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biotechnological Potential of D-Xylose Conversion

Abstract

This compound, the second most abundant monosaccharide in nature, represents a vast and underutilized carbon source locked within lignocellulosic biomass. The efficient conversion of this pentose sugar into biofuels and value-added chemicals is a cornerstone of modern biorefinery concepts, promising a sustainable alternative to petrochemical-based industries. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core metabolic pathways governing this compound catabolism, the sophisticated metabolic engineering strategies employed to develop robust microbial cell factories, and the key biotechnological products derived from these processes. We delve into the causality behind experimental choices, present detailed methodologies for cornerstone experiments, and offer insights into the current challenges and future perspectives of this dynamic field.

The Imperative of this compound: A Keystone for the Bioeconomy

Lignocellulosic biomass, derived from agricultural residues, forestry waste, and dedicated energy crops, is the most abundant renewable carbon source on Earth. Its primary carbohydrate components are cellulose (a polymer of glucose) and hemicellulose, a heteropolymer rich in this compound.[1] While the fermentation of glucose is a mature technology, the economic viability of lignocellulosic biorefineries hinges on the efficient utilization of all available sugars, particularly this compound.[2] Harnessing this compound not only improves the process economics by increasing product yield per ton of biomass but also aligns with global sustainability goals by reducing reliance on fossil fuels and mitigating greenhouse gas emissions.[2][3]

Furthermore, utilizing this compound can be advantageous over glucose for producing certain bioproducts in engineered microbes like yeast, as relevant metabolic pathways may not be subject to the stringent glucose-dependent repression that often complicates process control.[1][4][5]

Foundational Metabolic Blueprints: Native this compound Catabolic Pathways

Microorganisms have evolved diverse strategies to catabolize this compound. Understanding these native pathways is fundamental to rationally engineering industrial microbes for efficient pentose conversion. There are four primary routes for this compound catabolism.[6]

The Oxido-Reductase (XR-XDH) Pathway

Prevalent in eukaryotic microorganisms like yeasts and filamentous fungi, this two-step pathway first reduces this compound to the intermediate xylitol, which is then oxidized to D-xylulose.[4][7]

-

This compound → Xylitol : Catalyzed by Xylose Reductase (XR) . This enzyme typically shows a preference for NADPH as a cofactor, though some can use NADH.[4]

-

Xylitol → D-Xylulose : Catalyzed by Xylitol Dehydrogenase (XDH) , which is strictly NAD⁺-dependent.[8]

A critical challenge in this pathway is the cofactor imbalance . The differential use of NADPH by XR and NAD⁺ by XDH can disrupt the cell's redox balance, leading to the accumulation and excretion of xylitol, which represents a loss of carbon flux to the desired end product.[8][9]

The Isomerase (XI) Pathway

Prokaryotes, such as Escherichia coli, typically utilize a more direct, single-step pathway catalyzed by the enzyme Xylose Isomerase (XI) .[6][10] This enzyme directly converts this compound to D-xylulose without the formation of a xylitol intermediate.[11] The key advantage of the XI pathway is that it bypasses the cofactor imbalance inherent to the XR-XDH system, thus avoiding xylitol accumulation.[10] However, the isomerization reaction is energetically unfavorable, with equilibrium favoring this compound.[6]

Oxidative Pathways (Weimberg and Dahms)

Certain prokaryotes employ oxidative pathways that do not involve phosphorylation in the initial steps. These routes are highly carbon-efficient.[6][12]

-

Weimberg Pathway : This pathway oxidizes this compound directly to the TCA cycle intermediate α-ketoglutarate without any loss of carbon as CO₂.[3][13] This makes it an attractive target for engineering strains to produce chemicals derived from the TCA cycle.

-

Dahms Pathway : This route converts this compound into pyruvate and glycolaldehyde.[12][14]

Central Metabolism Integration

Regardless of the initial pathway, D-xylulose is phosphorylated by Xylulokinase (XK) to form D-xylulose-5-phosphate. This key intermediate then enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP), where it is converted into intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[11]

Engineering Microbial Chassis for Superior this compound Valorization

The workhorse of industrial biotechnology, Saccharomyces cerevisiae, and the model bacterium, Escherichia coli, are primary targets for metabolic engineering due to their robustness, genetic tractability, and established use in large-scale fermentations.

Case Study: Saccharomyces cerevisiae

S. cerevisiae is highly prized for its high ethanol tolerance and productivity but cannot naturally ferment xylose.[15] Engineering this yeast has been a major focus of research for decades.[16]

Causality of Engineering Choices:

-

Challenge: Lack of a native xylose assimilation pathway.

-

Solution: Introduce heterologous pathways. Two main strategies have been pursued:

-

Expressing the XR-XDH Pathway: Genes from native xylose-fermenting yeasts like Pichia stipitis are introduced.[15] While this enables xylose consumption, the aforementioned cofactor imbalance leads to significant xylitol byproduct formation, reducing ethanol yield.[9] To counteract this, protein engineering efforts have focused on altering the cofactor specificity of XR from NADPH to NADH to better match the NAD⁺ requirement of XDH.[8]

-

Expressing the XI Pathway: Introducing a bacterial or fungal xylose isomerase gene (e.g., from Piromyces sp.) was initially challenging due to poor enzyme activity at yeast's optimal growth temperatures.[17] However, the discovery of robust, functionally expressed XIs was a breakthrough, enabling the creation of strains with higher ethanol yields and minimal xylitol production compared to XR-XDH strains.[8][18]

-

-

Challenge: Inefficient flux from xylulose into glycolysis.

-

Solution: Overexpress key downstream enzymes. The conversion of xylulose to xylulose-5-P by xylulokinase (XK) and subsequent processing by the non-oxidative Pentose Phosphate Pathway (PPP) are often bottlenecks. Overexpressing the genes for XK and the four key PPP enzymes (transketolase, transaldolase, ribose-5-phosphate isomerase, and ribulose-5-phosphate epimerase) is a standard and critical strategy to "pull" the carbon flux towards ethanol production.[8][19]

-

Challenge: Unwanted side reactions.

-

Solution: Delete competing pathways. The native aldose reductase enzyme, encoded by the GRE3 gene, can promiscuously convert xylose to xylitol, exacerbating byproduct formation. Deleting GRE3 is a common step to channel all xylose through the intended heterologous pathway.[8]

Case Study: Escherichia coli

E. coli naturally possesses the XI pathway, making it an advantageous host.[10] Engineering efforts focus on optimizing its native metabolism and introducing novel, more efficient pathways.

Causality of Engineering Choices:

-

Challenge: Slow xylose assimilation and incomplete utilization, especially in the presence of glucose (Carbon Catabolite Repression - CCR).

-

Solution: Engineer regulatory networks and transport systems. Deleting components of the phosphotransferase system (PTS), the primary glucose transport system that mediates CCR, can enable simultaneous co-consumption of glucose and xylose.[11]

-

Challenge: Carbon loss to CO₂ during conversion to TCA cycle intermediates.

-

Solution: Introduce carbon-efficient pathways. The native pathway converts xylose to pyruvate, which loses one-third of its carbon as CO₂ when converted to acetyl-CoA.[3] For producing chemicals derived from the TCA cycle, engineering the Weimberg pathway from organisms like Caulobacter crescentus into E. coli provides a direct, carbon-conserving route from xylose to α-ketoglutarate.[3]

A Portfolio of Products: The Biotechnological Promise of this compound

The conversion of this compound can yield a wide spectrum of commercially valuable products.

Bioethanol

As the most sought-after biofuel, ethanol production from xylose has been extensively researched.[20] Engineered S. cerevisiae strains are the primary candidates. While significant progress has been made, achieving fermentation rates and titers comparable to glucose fermentation remains a key challenge.[9][21] The XR-XDH pathway generally results in faster ethanol production rates, while the XI pathway often achieves a higher final ethanol yield on consumed sugar due to reduced byproduct formation.[8][22][23]

| Strain Type | Xylose Consumption Rate | Ethanol Yield (on consumed sugar) | Key Byproduct | Reference |

| Engineered S. cerevisiae (XR-XDH) | Higher | Lower (~0.32 g/g) | Xylitol | [22][23] |

| Engineered S. cerevisiae (XI) | Lower | Higher (~0.41 g/g) | Minimal | [22][23] |

Xylitol

Xylitol is a high-value polyol used as a sugar substitute in food and pharmaceutical products due to its anti-cariogenic properties and low glycemic index.[24] The market for xylitol is substantial and growing.[24]

Production Rationale: Xylitol is the direct product of xylose reduction by xylose reductase (XR). Many native yeasts, particularly of the Candida genus (e.g., C. guilliermondii, C. tropicalis), are excellent natural xylitol producers.[25][26] The bioconversion process involves cultivating these yeasts on a xylose-rich medium under specific aeration conditions that favor the XR reaction but limit the subsequent oxidation by XDH, leading to xylitol accumulation and secretion.[25] This biotechnological route is an alternative to the traditional chemical hydrogenation of purified xylose.[27][28]

| Yeast Species | Xylitol Yield (g/g xylose) | Volumetric Productivity (g/L/h) | Reference |

| Candida guilliermondii | > 0.70 | ~0.8 | [25] |

| Candida materiae | ~0.74 | ~0.9 | [26] |

| Candida tropicalis | ~0.61 | ~0.35 | [29] |

Value-Added Chemicals

This compound is a versatile precursor for a wide range of platform chemicals, including organic acids (succinic, itaconic), bioplastics (e.g., precursors for PLA, PHA), and specialty chemicals like furfural.[1][4][5] Engineering E. coli with carbon-efficient pathways like the Weimberg pathway is particularly promising for producing TCA-cycle-derived molecules.[3]

Field-Proven Methodologies: Core Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols represent self-validating systems for key workflows in this compound conversion research.

Protocol 1: Heterologous Expression of the XR-XDH Pathway in S. cerevisiae

Objective: To engineer a laboratory strain of S. cerevisiae to consume xylose by expressing the XYL1 (Xylose Reductase) and XYL2 (Xylitol Dehydrogenase) genes from Pichia stipitis.

Methodology:

-

Gene Amplification:

-

Amplify the coding sequences of XYL1 and XYL2 from P. stipitis genomic DNA using PCR with primers containing restriction sites compatible with your chosen yeast expression vector (e.g., pRS series).

-

Causality: Using high-fidelity polymerase is crucial to prevent mutations that could inactivate the enzymes.

-

-

Vector Construction:

-

Digest the yeast expression vector and the PCR products with the selected restriction enzymes.

-

Ligate the XYL1 and XYL2 fragments into the vector. It is common to place each gene under the control of a strong, constitutive promoter (e.g., TDH3, PGK1) and a terminator (e.g., CYC1).

-

Causality: Strong promoters are necessary to achieve high levels of protein expression, which is often required for significant metabolic flux.

-

-

Transformation into E. coli and Plasmid Propagation:

-

Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.

-

Select transformed colonies on LB agar containing the appropriate antibiotic.

-

Isolate plasmid DNA from an overnight culture using a miniprep kit.

-

Verify the construct integrity via restriction digest analysis and Sanger sequencing.

-

Causality: This verification step is a critical quality control point to ensure the correct genes have been inserted in the correct orientation without mutations.

-

-

Yeast Transformation:

-

Transform the verified plasmid into a suitable S. cerevisiae host strain (e.g., CEN.PK lineage) using the LiAc/SS-DNA/PEG method.

-

Plate the transformation mixture onto synthetic complete (SC) dropout medium lacking the nutrient corresponding to the plasmid's selection marker (e.g., uracil for a URA3-based plasmid).

-

Incubate at 30°C for 2-3 days until colonies appear.

-

-

Verification of Xylose Utilization:

-

Inoculate single colonies of the transformed yeast into liquid SC dropout medium with 2% glucose and grow overnight.

-

Wash the cells with sterile water to remove residual glucose.

-

Inoculate the washed cells into SC dropout medium containing 2% xylose as the sole carbon source.

-

Incubate with shaking at 30°C and monitor growth over several days by measuring optical density (OD₆₀₀).

-

Self-Validation: A successful transformant will exhibit growth on xylose, while the untransformed parent strain will not. The rate of growth provides a preliminary measure of the pathway's efficiency.

-

Protocol 2: Quantification of Sugars and Metabolites by HPLC

Objective: To accurately measure the concentration of this compound, xylitol, and ethanol in a fermentation broth.

Methodology:

-

Sample Preparation:

-

Withdraw a 1 mL aliquot from the fermentation culture at a specific time point.

-

Immediately centrifuge the sample at >10,000 x g for 5 minutes to pellet the cells.

-

Causality: Immediate centrifugation and separation of the supernatant are critical to halt metabolic activity and prevent changes in metabolite concentrations post-sampling.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store samples at -20°C if not analyzed immediately.

-

-

HPLC System and Conditions:

-

Column: A ligand-exchange column (e.g., Bio-Rad Aminex HPX-87H) is the standard for separating sugars, organic acids, and alcohols.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water.

-

Causality: The acidic mobile phase keeps organic acids in their protonated form, ensuring sharp, well-defined peaks.

-

Flow Rate: Typically 0.5 - 0.6 mL/min.

-

Column Temperature: 50 - 65°C.

-

Causality: Elevated temperature improves peak resolution and reduces column pressure.

-

Detector: Refractive Index (RI) detector. The RI detector must be kept at a stable temperature, often matching the column oven.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of known concentrations for this compound, xylitol, and ethanol in the same matrix as the mobile phase.

-

Inject each standard to generate a calibration curve (Peak Area vs. Concentration) for each compound. The curve must demonstrate linearity (R² > 0.99) across the expected concentration range of the samples.

-

Self-Validation: The linearity of the calibration curve validates the accuracy of the quantification method within that range.

-

-

Sample Analysis:

-

Inject the prepared fermentation samples into the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the concentration of each compound by interpolating its peak area onto the corresponding calibration curve.

-

Overcoming Hurdles: Challenges and Future Perspectives

Despite significant advances, several challenges must be addressed to realize the full commercial potential of this compound conversion.[9][30]

Current Challenges:

-

Slow Fermentation Kinetics: Xylose fermentation rates in engineered organisms are still considerably lower than those for glucose, leading to longer processing times and reduced productivity.[9][21]

-

Inhibitor Tolerance: Lignocellulosic hydrolysates contain inhibitory compounds (e.g., furfural, HMF, acetic acid) generated during pretreatment, which can severely impede microbial growth and fermentation.[2][9]

-

Efficient Sugar Co-utilization: Achieving rapid and simultaneous fermentation of both glucose and xylose from a mixed-sugar stream remains a significant hurdle.[11]

Future Directions:

-

Advanced Strain Development: Employing systems biology, synthetic biology, and CRISPR/Cas9-based genome editing tools will enable more precise and complex metabolic engineering to optimize flux, improve inhibitor tolerance, and enhance co-fermentation capabilities.[31][32]

-

Enzyme Discovery and Engineering: Prospecting for novel, more efficient xylose transporters, isomerases, and reductases from diverse environments, coupled with protein engineering, will be key to overcoming kinetic limitations.

-

Process Integration: Developing integrated biorefinery processes that combine efficient pretreatment, enzymatic hydrolysis, and fermentation in a cost-effective manner is essential for commercial deployment.

The journey to unlock the full biotechnological potential of this compound is ongoing. Through continued innovation in metabolic engineering, enzyme technology, and process design, this abundant pentose sugar will undoubtedly become a central pillar of a sustainable, bio-based economy.

References

- 1. Microbial conversion of xylose into useful bioproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xylose fermentation as a challenge for commercialization of lignocellulosic fuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering Escherichia coli to grow constitutively on this compound using the carbon-efficient Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial conversion of xylose into useful bioproducts - ProQuest [proquest.com]

- 5. Microbial conversion of xylose into useful bioproducts (Journal Article) | OSTI.GOV [osti.gov]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic engineering of Saccharomyces cerevisiae for increased bioconversion of lignocellulose to ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic engineering of Saccharomyces cerevisiae for xylose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant <it>Saccharomyces cerevisiae</it> [agris.fao.org]

- 19. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

- 22. Comparing the xylose reductase/xylitol dehydrogenase and xylose isomerase pathways in arabinose and xylose fermenting Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparing the xylose reductase/xylitol dehydrogenase and xylose isomerase pathways in arabinose and xylose fermenting Saccharomyces cerevisiae strains. | Sigma-Aldrich [merckmillipore.com]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. scielo.br [scielo.br]

- 27. Xylitol - Wikipedia [en.wikipedia.org]

- 28. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Engineering of xylose metabolism in Escherichia coli for the production of valuable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. tandfonline.com [tandfonline.com]

The Pivotal Role of D-Xylose in the Architecture and Function of Hemicellulose

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, a five-carbon aldopentose, serves as the fundamental building block of xylan, the most abundant non-cellulosic polysaccharide in the cell walls of terrestrial plants and the second most abundant biopolymer on Earth after cellulose.[1][2] This guide provides a comprehensive technical overview of the role of this compound in defining the complex architecture of hemicellulose. We will explore the polymerization of this compound into the β-(1,4)-linked xylan backbone and the subsequent substitutions with various side chains that give rise to a diversity of xylan structures, including glucuronoxylans, arabinoxylans, and glucuronoarabinoxylans. The functional implications of these structures in mediating interactions with cellulose and lignin within the plant cell wall matrix are discussed, highlighting their importance in plant development and biomass recalcitrance. Furthermore, this guide details methodologies for the enzymatic deconstruction of xylan and discusses the applications of its principal monomer, this compound, in the realms of biofuel production and pharmaceutical development.

This compound: The Monomeric Foundation

This compound (C₅H₁₀O₅) is a pentose sugar that exists as the core structural unit of the hemicellulose polymer, xylan.[3][4] Unlike glucose, it contains five carbon atoms and an aldehyde functional group, classifying it as an aldopentose.[5] Primarily derived from the hydrolysis of lignocellulosic biomass such as hardwood, corn cobs, and agricultural residues, this compound is a cornerstone of plant biochemistry.[3] In solution, this compound predominantly exists in cyclic hemiacetal forms, with the six-membered pyranose ring being the most prevalent isomer incorporated into the xylan backbone.

The significance of this compound extends beyond its structural role. Its metabolism is a key focus in industrial biotechnology for the production of biofuels and biochemicals.[6][7] Additionally, it serves as a non-caloric sweetener, a prebiotic that promotes gut health, and a diagnostic agent in medicine for assessing intestinal absorption.[3][4]

From Monomer to Polymer: The Xylan Backbone

The polymerization of this compound monomers forms the structural foundation of xylan. This process, occurring in the Golgi apparatus of plant cells, is catalyzed by a suite of enzymes, notably from the glycosyltransferase (GT) families GT43 and GT47.[2][8][9] The defining feature of the xylan backbone is the linear chain of β-D-xylopyranose units linked by glycosidic bonds between the C1 and C4 positions (β-1,4-linkages).[1][8][10] This β-1,4-xylan backbone provides structural integrity and serves as a scaffold for a variety of substitutions that dictate the final properties and function of the hemicellulose.

Caption: this compound monomers are linked via β-1,4-glycosidic bonds to form the linear xylan backbone.

The Diversity of Xylan Structures: Side-Chain Substitutions

The functional diversity of xylan arises from the identity, amount, and patterning of substituents attached to its β-1,4-linked backbone.[2] These side chains prevent the xylan polymer from crystallizing and allow it to interact with cellulose and lignin, forming the complex, resilient plant cell wall matrix.[1] The major classes of xylan are defined by these substitutions.

Glucuronoxylan (GX)

Primarily found in the secondary cell walls of hardwood (dicot) species, glucuronoxylan (GX) constitutes 20-30% of the cell wall's dry weight.[2][11] Its structure is characterized by the substitution of the xylose backbone with α-(1,2)-linked 4-O-methyl-D-glucuronic acid (MeGlcA) residues.[12][13] Hardwood GXs are also heavily acetylated at the C2 and/or C3 positions of the xylose units, which influences their solubility and conformation.[12][14]

Arabinoxylan (AX)

Arabinoxylans are the predominant hemicellulose in the cell walls of grasses and cereals (commelinid monocots), where they can account for up to 50% of the wall's mass.[2][15] In AX, the xylan backbone is decorated with α-L-arabinofuranose (Araf) units linked to the C2 and/or C3 positions of the xylose residues.[16][17]

Glucuronoarabinoxylan (GAX)

As the name suggests, glucuronoarabinoxylans contain both arabinose and glucuronic acid side chains.[1] This type of xylan is also prevalent in grasses.[15] A critical feature of grass xylans is the esterification of some arabinose side chains with phenolic acids, such as ferulic acid and p-coumaric acid.[15][16] These ferulic acid moieties can undergo oxidative coupling, forming covalent cross-links between xylan chains or between xylan and lignin, significantly increasing the structural integrity and recalcitrance of the cell wall.[15]

Caption: Schematic of major xylan structures showing the β-1,4-xylose backbone with key side chains.

Structural Role and Interactions within the Plant Cell Wall

Hemicelluloses, particularly xylan, function as a critical interlocking polymer in the plant cell wall, mediating the interactions between rigid cellulose microfibrils and the hydrophobic lignin polymer.[2][18] This role is vital for proper cell wall structure, vascular tissue development, and overall plant growth.[2][18] The substitutions on the xylan backbone are not random; their specific patterning is thought to facilitate distinct conformations. For instance, a two-fold helical screw conformation is believed to interact with the hydrophilic faces of cellulose, while a three-fold helix may associate with lignin.[9][14] This intricate arrangement confers both strength and flexibility to the plant, while also creating a formidable barrier to enzymatic degradation, a property known as biomass recalcitrance.[1][15]

| Plant Source Category | Typical Xylan Content (% of dry weight) | Predominant Xylan Type | Key Features |

| Hardwoods (e.g., Birch, Aspen) | 10 - 35%[1] | O-acetyl-4-O-methylglucuronoxylan[1] | High degree of acetylation; MeGlcA side chains. |

| Softwoods (e.g., Pine, Spruce) | 10 - 15%[1] | Arabino-4-O-methylglucuronoxylan[1] | Lacks acetyl groups; contains arabinose side chains. |

| Grasses (e.g., Cereals, Sugarcane) | up to 50%[2][15] | (Glucurono)arabinoxylan[2][15] | High degree of arabinose substitution; ferulic acid cross-linking. |

Methodologies for Xylan Analysis: Enzymatic Deconstruction

Understanding the structure of xylan requires its controlled deconstruction into constituent monosaccharides and oligosaccharides for analysis. Enzymatic hydrolysis is the preferred method as it preserves the integrity of the sugar units, unlike harsh acid hydrolysis.

Experimental Protocol: Complete Enzymatic Hydrolysis of Xylan

This protocol describes a standard laboratory procedure for the complete hydrolysis of a purified xylan sample to its constituent monosaccharides for subsequent quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Causality: The goal is complete depolymerization. This requires a synergistic cocktail of enzymes. Endo-xylanases perform the initial bulk degradation, creating smaller oligosaccharides. This increases the number of non-reducing ends for β-xylosidase to act upon, releasing xylose monomers.[19] Crucially, debranching enzymes (e.g., α-L-arabinofuranosidase, α-glucuronidase) are required to remove side chains, which otherwise sterically hinder the main-chain enzymes, leading to incomplete hydrolysis.[19][20]

Step-by-Step Methodology:

-

Substrate Preparation:

-

Prepare a 1% (w/v) solution of purified xylan (e.g., Birchwood glucuronoxylan) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Heat the solution at 80°C for 30 minutes with gentle stirring to fully solubilize the polysaccharide.

-

Allow the solution to cool to the optimal reaction temperature (e.g., 50°C).

-

-

Enzyme Cocktail Formulation:

-

Prepare a master mix of enzymes in the same buffer. The specific enzyme units will depend on the substrate and enzyme purity, but a representative formulation is:

-

Endo-1,4-β-xylanase (e.g., from GH family 10 or 11): 100 IU/g of xylan.

-

β-D-xylosidase (e.g., from GH family 43): 20 IU/g of xylan.

-

α-L-arabinofuranosidase (if analyzing AX or GAX): 5 IU/g of xylan.

-

α-glucuronidase (if analyzing GX or GAX): 5 IU/g of xylan.

-

-

-

Hydrolysis Reaction:

-

Add the enzyme cocktail to the solubilized xylan substrate.

-

Incubate the reaction mixture at 50°C in a shaking water bath for 24-48 hours. A longer incubation ensures complete hydrolysis.

-

Include a substrate-only control (no enzyme) and an enzyme-only control (no substrate) to account for any free monosaccharides in the starting materials.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by boiling the samples for 10 minutes to denature the enzymes.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any insoluble material and the denatured enzymes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the sample as necessary with ultrapure water to fall within the linear range of the chromatography system's calibration curve.

-

-

Analysis by HPAEC-PAD:

-

Inject the prepared sample onto an HPAEC system equipped with a carbohydrate-specific column (e.g., Dionex CarboPac™ PA1) and a gold electrode for pulsed amperometric detection.

-

Elute with an appropriate sodium hydroxide/sodium acetate gradient to separate the monosaccharides (xylose, arabinose, glucuronic acid, etc.).

-

Quantify the monosaccharides by comparing peak areas to those of a known standard curve.

-

Caption: Experimental workflow for the complete enzymatic hydrolysis and analysis of xylan.

Applications in Research and Development

The deconstruction of hemicellulose to yield this compound is a critical step in various industrial and pharmaceutical applications.

Biofuel and Biorefinery Applications

Lignocellulosic biomass is a vast, renewable resource for second-generation biofuels.[21] Hydrolysis of the hemicellulose fraction releases large quantities of this compound.[7] A major challenge in this field is that the primary industrial fermenting organism, Saccharomyces cerevisiae (baker's yeast), cannot naturally metabolize xylose.[22] Significant research efforts are focused on metabolically engineering yeast strains by introducing genes for xylose reductase, xylitol dehydrogenase, or xylose isomerase, enabling the conversion of this compound into ethanol.[21][23] Efficient co-fermentation of both glucose and xylose is essential for the economic viability of lignocellulosic biorefineries.[22]

Pharmaceutical and Drug Development Applications

This compound itself has several direct applications relevant to the pharmaceutical and drug development sectors:

-

Pharmaceutical Excipient: Due to its sweetness (about 70% that of sucrose at 10% concentration) and stability, this compound is used as a sweetener and excipient in liquid medications and syrups to improve palatability.[24][25]

-

Diagnostic Agent: The this compound absorption test is a clinical tool used to diagnose conditions of malabsorption in the small intestine.[26] Because this compound is absorbed passively and largely excreted unchanged in the urine, low levels in blood or urine after an oral dose can indicate impaired intestinal absorption.[4]

-

Functional Food and Prebiotics: this compound resists digestion in the upper gastrointestinal tract and is fermented by beneficial bacteria in the colon.[3] This prebiotic effect promotes the production of short-chain fatty acids (SCFAs), which are crucial for gut health.[3][4]

-

Cosmetics: In personal care and cosmetic formulations, this compound is used for its humectant properties, promoting skin hydration.[27]

Conclusion

This compound is far more than a simple sugar; it is the architectural cornerstone of xylan, a complex and diverse hemicellulose that is integral to the structure and function of the plant cell wall. The linear β-(1,4)-linked backbone derived from this compound provides a platform for a remarkable variety of side-chain substitutions, which in turn dictate the polymer's interactions with cellulose and lignin, and ultimately define the physical properties of plant biomass. Understanding this intricate structure is paramount for researchers seeking to overcome biomass recalcitrance for biofuel production. Simultaneously, the monomer this compound offers a range of valuable applications in the food, cosmetic, and pharmaceutical industries, from its use as a diagnostic tool to its emerging role as a functional prebiotic ingredient. Continued research into the biosynthesis, structure, and deconstruction of xylan will undoubtedly unlock further potential for this abundant and versatile biopolymer and its fundamental building block, this compound.

References

- 1. Xylan - Wikipedia [en.wikipedia.org]

- 2. An update on xylan structure, biosynthesis, and potential commercial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Food Sources High in this compound: Natural Foods and Plants [bshingredients.com]

- 5. Xylose - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. β-1,4-Xylan backbone synthesis in higher plants: How complex can it be? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Glucuronoxylan - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Arabinoxylan - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Is Xylose the Future of Biofuels? — Florida BioProcessing [americanbioprocessing.com]

- 22. Valorisation of xylose to renewable fuels and chemicals, an essential step in augmenting the commercial viability of lignocellulosic biorefineries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00927C [pubs.rsc.org]

- 23. Production of Ethanol from this compound by Using this compound Isomerase and Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wellgreenxa.com [wellgreenxa.com]

- 25. This compound Market Analysis: Trends, Key Players, Scale in 2025 [bshingredients.com]

- 26. This compound | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. This compound Market Insights & Growth Outlook 2025–2032 [congruencemarketinsights.com]

Navigating the Aqueous Environment of D-Xylose: An In-depth Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Xylose in Aqueous Systems

This compound, a five-carbon aldose sugar, is a fundamental component of hemicellulose in the plant kingdom. Its prevalence and unique properties make it a molecule of significant interest in various scientific and industrial domains, including biofuel production, food technology, and pharmaceutical sciences. The behavior of this compound in aqueous solutions governs its reactivity, stability, and interaction with other molecules, making a thorough understanding of its physicochemical properties paramount for its effective utilization. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound in water, offering both foundational knowledge and practical experimental insights.

Solubility and the this compound-Water Phase Equilibrium

The solubility of this compound in water is a critical parameter for any application involving its dissolution. It is highly soluble in water, a property attributable to the numerous hydroxyl groups that readily form hydrogen bonds with water molecules.

The solid-liquid equilibrium of the this compound-water system is fundamental for processes like crystallization and purification. A phase diagram illustrates the temperatures and concentrations at which this compound and water coexist in different phases. While a complete phase diagram for the binary system is complex, solubility data provides key insights into the liquidus line.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100g water) | Molar Solubility (mol/kg water) |

|---|---|---|

| 0 | 75.2 | 5.01 |

| 20 | 117.6 | 7.83 |

| 25 | 125.0 | 8.33[1] |

| 40 | 166.7 | 11.10 |

| 60 | 250.0 | 16.65 |

Note: Data compiled and interpolated from various sources.

Experimental Protocol: Determination of this compound Solubility by the Isothermal Method

This protocol provides a reliable method for determining the solubility of this compound at a specific temperature. The principle lies in creating a saturated solution and accurately measuring the concentration of the dissolved solute.

Methodology:

-

Temperature-Controlled System: Prepare a jacketed glass vessel connected to a circulating water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).

-

Supersaturation: Add an excess amount of crystalline this compound to a known mass of deionized water in the vessel.

-

Equilibration: Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved crystals confirms saturation.

-

Sampling: Cease stirring and allow the solid phase to settle. Carefully extract a known volume of the clear supernatant using a pre-heated syringe fitted with a filter (to prevent crystallization during sampling).

-

Concentration Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as:

-

Refractometry: Measure the refractive index of the solution and correlate it to a pre-determined calibration curve of refractive index versus this compound concentration.

-

High-Performance Liquid Chromatography (HPLC): A more precise method, especially for complex matrices.

-

-

Calculation: Calculate the solubility in grams of this compound per 100 grams of water.

Causality and Self-Validation: The extended equilibration time is crucial to ensure the system reaches thermodynamic equilibrium, a cornerstone of accurate solubility measurement. The use of a calibrated thermometer and analytical instrument, along with running replicates, ensures the self-validating nature of this protocol.

Mutarotation: The Dynamic Anomeric Equilibrium

In aqueous solution, this compound exists as an equilibrium mixture of its cyclic hemiacetal forms: the α- and β-pyranose anomers, and to a lesser extent, the furanose forms, all in equilibrium with the open-chain aldehyde form.[2][3] This dynamic interconversion is known as mutarotation and results in a change in the optical rotation of a freshly prepared solution over time.

The equilibrium is influenced by factors such as temperature and pH. Understanding the kinetics and equilibrium of mutarotation is vital for applications where stereospecificity is important, such as in enzymatic reactions.

Caption: Equilibrium between α- and β-anomers of this compound via the open-chain form.

At equilibrium in water at room temperature, the approximate distribution is heavily skewed towards the pyranose forms, with the β-anomer being slightly more stable than the α-anomer.

Experimental Protocol: Monitoring Mutarotation using Polarimetry

This protocol details the measurement of the change in optical rotation of a this compound solution as it reaches equilibrium.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water) and a standard quartz plate. Ensure the sodium lamp light source (589 nm) is stable.

-

Solution Preparation: Rapidly dissolve a precisely weighed amount of pure α-D-Xylose in a known volume of deionized water in a volumetric flask. Start a timer immediately upon addition of the solvent.

-

Initial Measurement: Quickly rinse and fill the polarimeter cell with the freshly prepared solution, avoiding air bubbles. Take the first optical rotation reading as soon as possible (t ≈ 0).

-

Time-course Measurement: Record the optical rotation at regular intervals (e.g., every 2 minutes for the first 20 minutes, then every 5-10 minutes) until the reading becomes stable for at least three consecutive measurements. This indicates that equilibrium has been reached.

-

Data Analysis:

-

Plot the optical rotation (α) versus time (t).

-

To determine the first-order rate constant (k), plot ln(αt - α∞) versus time, where αt is the rotation at time t and α∞ is the equilibrium rotation. The slope of the resulting straight line will be -k.

-

Causality and Self-Validation: The rapid initial steps are critical to capture the initial, non-equilibrium optical rotation. The stability of the final readings validates that equilibrium has been achieved. Maintaining a constant temperature is essential as the rate of mutarotation is temperature-dependent.

Solution Density, Viscosity, and Refractive Index

These physical properties are fundamental for process engineering calculations, quality control, and understanding solute-solvent interactions. They are all dependent on the concentration of this compound and the temperature of the solution.

Density

The density of aqueous this compound solutions increases with concentration as the mass of the solute per unit volume increases. Conversely, density generally decreases with increasing temperature due to thermal expansion.

Table 2: Density (g/cm³) of Aqueous this compound Solutions

| Concentration (w/w %) | 10°C | 20°C | 40°C | 60°C |

|---|---|---|---|---|

| 10 | 1.0425 | 1.0381 | 1.0298 | 1.0185 |

| 20 | 1.0853 | 1.0792 | 1.0685 | 1.0551 |

| 30 | 1.1301 | 1.1228 | 1.1102 | 1.0952 |

| 40 | 1.1775 | 1.1693 | 1.1551 | 1.1389 |

Note: Data compiled and interpolated from sources including[4][5].

Viscosity

The viscosity of this compound solutions increases significantly with concentration due to the increased intermolecular friction caused by the extensive hydrogen bonding network between sugar and water molecules. As with most liquids, viscosity decreases with increasing temperature.

Table 3: Dynamic Viscosity (mPa·s) of Aqueous this compound Solutions

| Concentration (w/w %) | 10°C | 20°C | 40°C | 60°C |

|---|---|---|---|---|

| 10 | 1.79 | 1.31 | 0.86 | 0.60 |

| 20 | 2.89 | 2.03 | 1.26 | 0.84 |

| 30 | 5.35 | 3.54 | 2.03 | 1.29 |

| 40 | 11.8 | 7.32 | 3.86 | 2.31 |

Note: Data compiled and interpolated from sources including[6][7][8].

Refractive Index

The refractive index of an aqueous this compound solution is directly proportional to its concentration.[1][9] This linear relationship forms the basis for using refractometry as a rapid and convenient method for determining the concentration of pure this compound solutions.

Table 4: Refractive Index (nD) of Aqueous this compound Solutions at 20°C

| Concentration (w/w %) | Refractive Index (nD) |

|---|---|

| 10 | 1.3479 |

| 20 | 1.3638 |

| 30 | 1.3805 |

| 40 | 1.3980 |

Note: Data compiled and interpolated from sources including[1][9][10][11].

Experimental Protocols for Density, Viscosity, and Refractive Index

Caption: Workflow for the determination of density, viscosity, and refractive index.

A. Density Measurement (Oscillating U-tube Densitometer):

-

Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature.

-

Sample Injection: Inject the this compound solution into the thermostatted U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the period of oscillation of the U-tube, which is directly related to the density of the sample.

-

Readout: The density is typically displayed directly by the instrument's software.

B. Viscosity Measurement (Ostwald or Ubbelohde Viscometer):

-

Calibration: Determine the viscometer constant using a liquid of known viscosity (e.g., deionized water) at the measurement temperature.

-

Sample Loading: Introduce a precise volume of the this compound solution into the viscometer.

-

Thermal Equilibration: Allow the viscometer to equilibrate in the constant temperature bath for at least 15-20 minutes.

-

Measurement: Using a pipette bulb, draw the liquid up past the upper fiducial mark. Measure the time it takes for the liquid meniscus to fall between the upper and lower marks.

-

Calculation: Calculate the kinematic viscosity by multiplying the efflux time by the viscometer constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the solution's density.

C. Refractive Index Measurement (Abbe Refractometer):

-

Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of the this compound solution to the prism surface.

-

Measurement: Close the prisms and allow for temperature equilibration. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Readout: Read the refractive index directly from the instrument's scale.

Water Activity (aw)

Water activity is a measure of the "available" water in a system and is a critical parameter in food preservation and drug stability, as it governs microbial growth and the rate of chemical reactions. The addition of a solute like this compound lowers the water activity of the solution.

Table 5: Water Activity of Aqueous this compound Solutions at 25°C

| Molality (mol/kg) | Water Activity (aw) |

|---|---|

| 0.5 | 0.991 |

| 1.0 | 0.982 |

| 2.0 | 0.965 |

| 4.0 | 0.931 |

| 6.0 | 0.898 |

Note: Data compiled and interpolated from various sources, including[12].

Experimental Protocol: Determination of Water Activity using a Dew Point Hygrometer

This method measures the dew point temperature of the air in equilibrium with a sample, which is directly related to the water activity.

Methodology:

-

Instrument Calibration: Calibrate the instrument using standard salt solutions of known water activity (e.g., saturated NaCl solution, aw = 0.753 at 25°C).

-

Sample Preparation: Place a small amount of the this compound solution in a sample cup, ensuring the bottom is covered.

-

Equilibration: Seal the sample cup in the measurement chamber. The instrument will maintain a constant temperature.

-

Measurement: The instrument cools a mirror until dew forms. The temperature at which dew forms is detected optically. This dew point temperature is then used to calculate the water vapor pressure above the sample.

-

Calculation: The water activity is calculated as the ratio of the vapor pressure of the water above the sample to the vapor pressure of pure water at the same temperature (aw = P/P₀).

Stability and Degradation

In aqueous solutions, this compound can undergo degradation, particularly at elevated temperatures and in the presence of acids or bases. A primary degradation pathway is dehydration to form furfural, a key platform chemical.[13] Understanding the kinetics of this reaction is crucial for optimizing the production of furfural from biomass. The degradation of this compound is a complex process that can be influenced by the structure of the surrounding water molecules.[7]

Molecular Interactions and Hydration

The physicochemical properties of aqueous this compound solutions are a macroscopic manifestation of the molecular interactions between this compound and water. The hydroxyl groups of this compound are both hydrogen bond donors and acceptors, leading to a highly structured hydration shell around the sugar molecule. This hydration influences the conformation of the this compound molecule and the overall structure of the solution. Computational studies have shown that water molecules interact preferentially with the ring oxygen and adjacent hydroxyl groups of the xylose molecule.[14]

Conclusion

The physicochemical properties of this compound in aqueous solutions are multifaceted and interconnected. A comprehensive grasp of its solubility, mutarotation, density, viscosity, refractive index, and water activity is essential for researchers and professionals working with this versatile monosaccharide. The experimental protocols provided in this guide offer a framework for the accurate and reliable characterization of this compound solutions, enabling better process design, quality control, and fundamental scientific understanding.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Refractive Index, Viscosity, and Solubility at 30 °C, and Density at 25 °C for the System Fructose + Glucose + Ethanol + Water | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Water activity in liquid food systems: A molecular scale interpretation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Weimberg and Dahms Oxidative Pathways for D-Xylose Metabolism

This guide provides a comprehensive technical overview of the Weimberg and Dahms oxidative pathways for D-xylose metabolism, designed for researchers, scientists, and drug development professionals. It delves into the core biochemical reactions, enzymatic players, and practical methodologies for studying these non-phosphorylative routes of pentose catabolism.

Introduction: Beyond Conventional Xylose Metabolism

This compound, the second most abundant sugar in nature, is a critical component of lignocellulosic biomass.[1] While the conventional oxido-reductase and isomerase pathways for this compound metabolism are well-documented, particularly in eukaryotes and some bacteria, oxidative pathways offer distinct advantages in specific biotechnological applications.[2][3] These non-phosphorylative pathways, namely the Weimberg and Dahms pathways, circumvent the need for ATP in the initial activation of xylose and can be more carbon-efficient in directing metabolic flux towards specific products.[4][5] This guide will explore the intricacies of these two oxidative routes, providing a foundation for their study and exploitation in metabolic engineering and synthetic biology.

The Weimberg Pathway: A Direct Route to the TCA Cycle

The Weimberg pathway, first described in Pseudomonas fragi, represents a direct oxidative route for converting this compound into the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate, without any loss of carbon atoms.[6][7] This pathway is particularly attractive for the production of chemicals derived from the TCA cycle.[3][8]

The pathway proceeds through five key enzymatic steps:

-

Oxidation of this compound: this compound is first oxidized to D-xylono-γ-lactone by a NAD(P)+-dependent This compound dehydrogenase (XDH) .[6][9]

-

Lactone Hydrolysis: The unstable D-xylono-γ-lactone is then hydrolyzed to D-xylonate, a reaction that can occur spontaneously or be catalyzed by a xylonolactonase (XL) .[6][10]

-

First Dehydration: D-xylonate dehydratase (XD) catalyzes the dehydration of D-xylonate to form 2-keto-3-deoxy-D-xylonate (KDX).[6][11] This step is often a bottleneck when engineering this pathway into heterologous hosts.[6]

-

Second Dehydration: 2-keto-3-deoxy-D-xylonate dehydratase (KdxD) then dehydrates KDX to produce α-ketoglutarate semialdehyde.[6][10]

-

Final Oxidation: Finally, α-ketoglutarate semialdehyde dehydrogenase (KGSADH) oxidizes α-ketoglutarate semialdehyde to yield α-ketoglutarate, which directly enters the central carbon metabolism.[6][8]

The Weimberg pathway is found in some bacteria and archaea, with the enzymes from Caulobacter crescentus being extensively studied and utilized in metabolic engineering efforts.[6][12]

The Dahms Pathway: A Branchpoint to Pyruvate and Glycolaldehyde

The Dahms pathway shares the initial enzymatic steps with the Weimberg pathway, diverging after the formation of 2-keto-3-deoxy-D-xylonate (KDX).[2][11] Instead of further dehydration, KDX is cleaved by an aldolase.

The steps of the Dahms pathway are as follows:

-

Oxidation of this compound: Similar to the Weimberg pathway, this compound is oxidized to D-xylono-γ-lactone by This compound dehydrogenase (XDH) .[11]

-

Lactone Hydrolysis: Xylonolactonase (XL) or spontaneous hydrolysis converts D-xylono-γ-lactone to D-xylonate.[11]

-

Dehydration: D-xylonate dehydratase (XD) forms 2-keto-3-deoxy-D-xylonate (KDX).[11]

-

Aldol Cleavage: The key branching step involves 2-keto-3-deoxy-D-xylonate aldolase , which cleaves KDX into pyruvate and glycolaldehyde .[2][11]

The products of the Dahms pathway, pyruvate and glycolaldehyde, can then be funneled into various metabolic routes. Pyruvate can enter the TCA cycle or be converted to other products, while glycolaldehyde can be reduced to ethylene glycol or oxidized to glycolate, both of which are valuable platform chemicals.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 3. The Weimberg pathway: an alternative for <i>Myceliophthora thermophila</i> to utilize this compound - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. The Weimberg pathway: an alternative for Myceliophthora thermophila to utilize this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring this compound oxidation in Saccharomyces cerevisiae through the Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Engineering Escherichia coli to grow constitutively on this compound using the carbon-efficient Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Fermentation of D-Xylose to Ethanol

Introduction: Unlocking the Potential of Hemicellulose

The global imperative to transition towards renewable energy sources has placed significant focus on the production of biofuels from non-food lignocellulosic biomass. This abundant resource is primarily composed of cellulose and hemicellulose. While the fermentation of glucose from cellulose is a well-established process, the efficient conversion of D-xylose—the primary sugar monomer of hemicellulose—remains a critical bottleneck for the economic viability of second-generation bioethanol.[1] The industrial workhorse for ethanol production, Saccharomyces cerevisiae, excels at fermenting glucose but lacks the natural ability to metabolize xylose.[2][3]

This guide provides a comprehensive overview of the biochemical principles and a detailed experimental protocol for the fermentation of this compound to ethanol. We will explore the metabolic pathways at the heart of xylose utilization, discuss the selection and engineering of microbial catalysts, and present a step-by-step procedure for conducting a successful fermentation experiment, from media preparation to final product analysis. This document is intended for researchers and scientists engaged in biofuel development, metabolic engineering, and industrial microbiology.

Part 1: The Biochemical Foundation of Xylose Catabolism

To ferment this compound, a microorganism must first convert it into D-xylulose, which can then be phosphorylated and funneled into the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[4][5] Nature has evolved two primary enzymatic routes for this initial conversion, each with distinct advantages and challenges.

-

The Bacterial Isomerase Pathway: Bacteria typically employ a single enzyme, Xylose Isomerase (XI) , to directly catalyze the isomerization of this compound to D-xylulose.[6][7] This pathway is biochemically elegant and highly efficient as it does not require cofactors, thus avoiding the redox imbalances that can plague alternative routes.[8][9] The direct conversion theoretically allows for a higher ethanol yield.[9]

-

The Fungal Oxidoreductase Pathway: Many yeasts and fungi utilize a two-step oxidoreductive pathway.[5][6]

A significant challenge with the XR/XDH pathway is the cofactor imbalance; the preference of XR for NADPH and the strict requirement of XDH for NAD+ can lead to an intracellular redox imbalance under anaerobic conditions.[5][10] This imbalance hinders the efficient re-oxidation of NADH, causing the accumulation of xylitol as a byproduct and reducing the overall ethanol yield.[5]

From D-xylulose, the pathway converges. Xylulokinase (XK) phosphorylates D-xylulose to D-xylulose-5-phosphate. This intermediate enters the non-oxidative branch of the PPP, where enzymes such as Transaldolase (TAL1) and Transketolase (TKL1) rearrange it into the glycolytic intermediates Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate, which are subsequently fermented to ethanol.[4]

Part 2: Microbial Catalyst Selection and Development

The choice of microorganism is paramount to a successful fermentation. The two primary strategies involve harnessing natural xylose fermenters or genetically engineering robust industrial strains.

Natural Xylose-Fermenting Organisms

Certain yeasts, like Scheffersomyces (Pichia) stipitis , are renowned for their high natural capacity to ferment xylose to ethanol with minimal xylitol byproduct formation.[11][12] However, their industrial application has been limited by lower tolerance to ethanol and the inhibitory compounds often present in biomass hydrolysates compared to S. cerevisiae.[13] Some bacteria, such as Clostridium cellulolyticum , can metabolize a wide array of sugars derived from lignocellulose, including xylose, making them candidates for consolidated bioprocessing.[14][15]

Metabolic Engineering of Saccharomyces cerevisiae

Leveraging the industrial robustness, high ethanol tolerance, and genetic tractability of S. cerevisiae is the most pursued strategy.[2] This involves introducing the genetic machinery for xylose metabolism.

-

Expressing the XR/XDH Pathway: This "first-generation" approach involves cloning the XYL1 (XR) and XYL2 (XDH) genes from P. stipitis into S. cerevisiae.[16][17] While functional, this strategy is often hampered by the cofactor imbalance and subsequent xylitol accumulation.[5]

-

Expressing the XI Pathway: To circumvent the redox issues, researchers have successfully expressed bacterial or fungal xylose isomerase (xylA) genes in yeast.[4][18] This approach generally leads to lower xylitol yields and higher ethanol conversion efficiency, making it the preferred strategy for strain development.[8][9]

-

Further Optimization: Beyond introducing a core pathway, high-performance strains require additional modifications:

-

Overexpression of Xylulokinase (XKS1): To prevent the accumulation of xylulose.[4]

-

Upregulation of the Pentose Phosphate Pathway: Overexpressing key PPP genes like TAL1 and TKL1 enhances the metabolic flux towards glycolysis.[4]

-

Deletion of Competing Pathways: Knocking out unspecific aldose reductases (e.g., GRE3) minimizes the diversion of xylose to xylitol.[5]

-

Adaptive Laboratory Evolution (ALE): Subjecting engineered strains to prolonged cultivation on xylose selects for spontaneous mutations that improve growth and fermentation kinetics.[4][9]

-

| Microbial System | Advantages | Disadvantages | References |

| Pichia stipitis | High native xylose fermentation capacity; low xylitol production. | Lower tolerance to ethanol and inhibitors compared to S. cerevisiae. | [11][12][13] |

| Engineered S. cerevisiae (XR/XDH) | High ethanol tolerance; industrial robustness; GRAS status. | Cofactor imbalance leads to xylitol accumulation and lower ethanol yield. | [5][16][17] |

| Engineered S. cerevisiae (XI) | High ethanol tolerance; avoids cofactor imbalance; higher theoretical ethanol yield. | Requires extensive genetic engineering and optimization for high performance. | [4][8][9] |

| Clostridium species | Can utilize a broad range of lignocellulosic sugars; some are cellulolytic. | Lower ethanol tolerance; potential for byproduct formation (e.g., acetate). | [14][15] |

Part 3: Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale batch fermentation of this compound using an engineered S. cerevisiae strain.

A. Workflow Overview

B. Materials and Media

Table 2: Fermentation Medium Composition

| Component | Concentration (g/L) | Purpose |

| This compound | 20 - 50 | Carbon Source |

| Yeast Extract | 10 | Nitrogen, Vitamin Source |

| Peptone | 20 | Nitrogen, Amino Acid Source |

| KH₂PO₄ | 5 | Buffering Agent, Phosphorus Source |

| MgSO₄·7H₂O | 0.4 | Cofactor, Magnesium Source |

| (NH₄)₂SO₄ | 2 | Supplemental Nitrogen Source |

Note: This is a rich YPX-based medium. For more controlled studies, a defined minimal medium (MM) can be used.[19] For engineered strains, appropriate antibiotics (e.g., G418) or auxotrophic supplements must be added.

C. Step-by-Step Protocol

Step 1: Inoculum Preparation (24 hours prior)

-

Aseptically transfer a single colony of the selected yeast strain from an agar plate into a 50 mL flask containing 10 mL of pre-culture medium (e.g., YPD for general propagation or YPX to pre-adapt the culture).

-

Incubate the flask at 30°C in an orbital shaker at 200 rpm for 18-24 hours, or until the culture reaches the late exponential phase.

-

Causality: This step ensures a healthy, actively growing population of cells is used to inoculate the main fermentation, reducing lag phase duration.

Step 2: Fermentation Setup

-

Prepare the fermentation medium according to the recipe in Table 2 in a suitable vessel (e.g., a 250 mL Erlenmeyer flask for a 50 mL working volume, or a 1 L bioreactor).

-

Adjust the medium pH to 5.0-5.5 using sterile NaOH or HCl.

-

Seal the vessel (e.g., with a cotton plug for flasks or fully assemble the bioreactor) and sterilize by autoclaving at 121°C for 20 minutes. Allow to cool completely.

-

A Note on Hydrolysates: If using real lignocellulosic hydrolysate, a detoxification step is often required prior to medium preparation to remove inhibitory compounds like furfural and acetic acid.[20][21] Common methods include overliming with Ca(OH)₂ or treatment with activated charcoal.[22][23] This is a critical step for translating laboratory results to industrial applications.

Step 3: Inoculation and Fermentation

-

Measure the optical density (OD₆₀₀) of the inoculum culture.

-

Calculate the volume of inoculum required to achieve a starting OD₆₀₀ of 0.5-1.0 in the main fermentation vessel.

-

Aseptically transfer the calculated volume of inoculum into the sterilized fermentation medium. Take a zero-hour (T=0) sample immediately after inoculation.

-

Place the vessel in an incubator shaker at 30°C and 150-200 rpm.

-

Causality (Aeration): Fermentation is an anaerobic process, but yeast requires a small amount of oxygen for the synthesis of essential membrane components (sterols and unsaturated fatty acids). A micro-aerobic phase at the beginning of the fermentation, achieved through shaking in a partially filled, cotton-plugged flask, promotes initial biomass growth. For controlled bioreactors, a brief period of low-level aeration can be supplied before switching to fully anaerobic conditions (sparging with N₂).

Step 4: Monitoring and Sampling

-

Aseptically collect samples (approx. 1-2 mL) at regular intervals (e.g., 0, 12, 24, 36, 48, 72, 96 hours).

-

For each sample:

-

Measure the OD₆₀₀ to monitor cell growth.

-

Centrifuge the sample (e.g., 13,000 x g for 2 min) to pellet the cells.

-

Carefully collect the supernatant and store it at -20°C for later analysis.

-

-

Self-Validation: Consistent and aseptic sampling is crucial. A contaminated fermentation will yield unreliable data, often indicated by a sudden drop in pH or the presence of unexpected metabolites in the HPLC analysis.

D. Analytical Methods